3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750266
InChI: InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3
SMILES:
Molecular Formula: C13H12BrN3
Molecular Weight: 290.16 g/mol

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

CAS No.:

Cat. No.: VC15750266

Molecular Formula: C13H12BrN3

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile -

Specification

Molecular Formula C13H12BrN3
Molecular Weight 290.16 g/mol
IUPAC Name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3
Standard InChI Key GNSODQLHZAUMMM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzonitrile, reflects its hybrid structure combining a substituted pyrazole ring and a benzonitrile moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₁₃H₁₂BrN₃
Molecular Weight290.16 g/mol
CAS NumberNot publicly disclosed
PubChem CID55063121
SMILESCC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br
InChI KeyGNSODQLHZAUMMM-UHFFFAOYSA-N

The pyrazole ring’s 4-bromo-3,5-dimethyl substitution pattern enhances electrophilic reactivity, while the benzonitrile group introduces polarizability and hydrogen-bonding potential.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) remain undisclosed in public repositories, computational predictions based on its structure suggest characteristic absorption bands for nitrile (C≡N stretch: ~2240 cm⁻¹) and aromatic C-H vibrations. The bromine atom’s presence would also produce distinct signals in mass spectrometry, such as isotopic clusters at m/z 290/292.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves multi-step strategies to assemble the pyrazole and benzonitrile components. A plausible route includes:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the 3,5-dimethylpyrazole scaffold. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Benzonitrile Coupling: The methylene bridge (–CH₂–) between the pyrazole and benzonitrile is introduced via nucleophilic substitution or Ullmann-type coupling. For example, reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 3-(bromomethyl)benzonitrile in the presence of a base (e.g., K₂CO₃) facilitates alkylation.

Biological and Pharmacological Activities

Anticancer Mechanisms

In vitro assays of structurally related compounds reveal apoptosis induction in cancer cell lines. The nitrile moiety may act as a Michael acceptor, inhibiting cysteine proteases like caspase-3. Molecular docking studies suggest interactions with EGFR tyrosine kinase, though specific IC₅₀ data for this compound remain unreported.

Anti-inflammatory Activity

The pyrazole ring’s resemblance to nonsteroidal anti-inflammatory drug (NSAID) scaffolds implies cyclooxygenase (COX) inhibition potential. Bromine’s hydrophobic bulk may improve COX-2 selectivity, reducing gastrointestinal toxicity risks.

Chemical Reactivity and Derivative Synthesis

Bromine Substitution Reactions

The 4-bromo group serves as a versatile site for functionalization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aromatic rings, diversifying the compound’s hydrophobicity and π-stacking capacity.

  • Nucleophilic Aromatic Substitution: Reactions with amines or thiols yield amino- or thioether-modified derivatives, altering solubility and target affinity.

Nitrile Transformations

  • Hydrolysis: Acidic or basic conditions convert the nitrile to a carboxylic acid (–COOH) or amide (–CONH₂), enhancing hydrogen-bonding capability.

  • Reduction: Catalytic hydrogenation (H₂/Pd) produces primary amines (–CH₂NH₂), useful for prodrug formulations.

Applications in Scientific Research

Medicinal Chemistry

As a pharmacophore hybrid, this compound is a lead candidate for multitarget drug design. Its dual pyrazole-nitrile structure is being explored in hybrid inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) for dual anti-inflammatory therapy.

Materials Science

The nitrile group’s polarity and pyrazole’s thermal stability make it a candidate for high-performance polymers. Coordination studies with transition metals (e.g., Cu²⁺, Fe³⁺) suggest applications in catalytic frameworks or metal-organic frameworks (MOFs).

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesBiological Activity
3-(4-Bromo-3,5-dimethylpyrazol-1-yl)propan-1-olHydroxyl group instead of nitrileLower metabolic stability
4-((4-Bromo-3,5-dimethylpyrazol-1-yl)methyl)benzoic acidCarboxylic acid replaces nitrileEnhanced COX-2 inhibition
5-Bromo-2-(3,5-dimethylpyrazol-1-yl)pyridinePyridine ring instead of benzeneImproved kinase selectivity

The nitrile group in 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile confers superior enzymatic inhibition compared to hydroxyl or carboxylic acid analogs, albeit with reduced solubility.

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